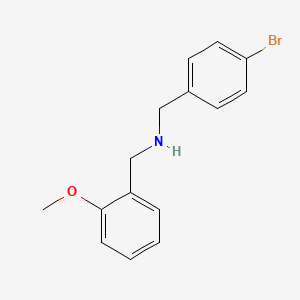![molecular formula C21H27FN2O3 B5681679 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one, also known as EF-5, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. This compound is classified as a hypoxia-activated prodrug, meaning that it is activated specifically in areas of low oxygen concentration, which are commonly found in tumor tissues.
Wirkmechanismus
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one is activated specifically in areas of low oxygen concentration, which are commonly found in tumor tissues. Once activated, 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one forms a cytotoxic metabolite that can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has been shown to selectively target hypoxic areas in tumors, which can help improve the efficacy of radiation therapy and chemotherapy. It has also been shown to have minimal toxicity in normal tissues, making it a promising candidate for use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has several advantages for use in lab experiments, including its ability to selectively target hypoxic areas in tumors and its minimal toxicity in normal tissues. However, 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one is a complex compound that requires specialized equipment and expertise for synthesis and analysis.
Zukünftige Richtungen
There are several potential future directions for research on 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one, including:
1. Further studies on the efficacy of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one in combination with radiation therapy and chemotherapy for various types of cancer.
2. Development of new imaging techniques to better visualize hypoxic areas in tumors and guide treatment decisions.
3. Investigation of the potential use of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one in combination with other hypoxia-activated prodrugs for cancer treatment.
4. Development of more efficient synthesis methods for 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one to improve its accessibility for research and clinical use.
5. Further studies on the mechanism of action of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one and its metabolites to better understand its potential for cancer treatment.
Synthesemethoden
The synthesis of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one involves several steps, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-(4-fluorophenyl)-4-oxobutanal. This intermediate is then reacted with 2,9-diazaspiro[5.5]undecan-3-one to form 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one.
Wissenschaftliche Forschungsanwendungen
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has been extensively studied for its potential use in cancer treatment. Its ability to selectively target hypoxic areas in tumors makes it a promising candidate for use in combination with radiation therapy and chemotherapy. 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has also been studied for its potential use in imaging hypoxic areas in tumors, which can help guide treatment decisions.
Eigenschaften
IUPAC Name |
1-(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)-4-(4-fluorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-2-23-15-21(10-9-20(23)27)11-13-24(14-12-21)19(26)8-7-18(25)16-3-5-17(22)6-4-16/h3-6H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHRUCOCXKCJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC1=O)CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)


![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)